molecular formula C17H17N3O4S2 B2596850 methyl 4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate CAS No. 2034367-17-2

methyl 4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

Cat. No. B2596850
CAS RN: 2034367-17-2
M. Wt: 391.46
InChI Key: WBYUSLWYMAOZOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a series of reactions. For instance, in the synthesis of a similar compound, methyl 4-(N-{2-[1-(2,4-dichlorobenzyl)indol-3-yl]ethyl}-N-[2-(phenylsulfonamido)ethyl]sulfamoyl)benzoate, a solution of the precursor compound was reacted with triethylamine followed by benzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound is complex and includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex. For instance, in a study on N-substituted 4-sulfamoylbenzoic acid derivatives, the N, N-disubstituted 4-sulfamoylbenzoic acid derivative was found to be an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the attention of medicinal chemists due to their potential as biologically active compounds. In particular, “methyl 4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate” exhibits pharmacological properties, including:

Synthesis of Bioactive Compounds

Researchers utilize thiophene derivatives as building blocks for synthesizing various bioactive molecules. For instance, Gewald synthesis can yield aminothiophene derivatives, which may have pharmaceutical applications .

Dental Anesthetics

Articaine, a dental anesthetic used in Europe, contains a 2,3,4-trisubstituted thiophene framework. Its voltage-gated sodium channel-blocking properties make it valuable in dentistry .

properties

IUPAC Name

methyl 4-[2-(3-thiophen-3-ylpyrazol-1-yl)ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-24-17(21)13-2-4-15(5-3-13)26(22,23)18-8-10-20-9-6-16(19-20)14-7-11-25-12-14/h2-7,9,11-12,18H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYUSLWYMAOZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

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